molecular formula C19H22ClNO5S2 B6429081 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine CAS No. 1704614-60-7

1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine

Cat. No. B6429081
CAS RN: 1704614-60-7
M. Wt: 444.0 g/mol
InChI Key: WNCHSXQCOXGZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing a nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidines and sulfonyl chlorides are known to undergo a variety of chemical reactions. For instance, sulfonyl chlorides can react with amines to form sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar sulfonyl groups and the nonpolar phenyl rings could influence its solubility. The compound is likely to be a solid at room temperature .

Future Directions

Future research could involve studying the biological activity of this compound, determining its physical and chemical properties, and developing methods for its synthesis. It could potentially be used in the development of new pharmaceuticals, given the importance of piperidines in drug design .

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S2/c1-26-17-5-7-18(8-6-17)28(24,25)19-9-11-21(12-10-19)27(22,23)14-15-3-2-4-16(20)13-15/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCHSXQCOXGZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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